2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide
Description
2-(Hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide is a hydrazone-based compound featuring a hydroxyimino group, a 4-methoxyphenyl hydrazone moiety, and an N-phenyl substituent.
Properties
IUPAC Name |
(2Z,3E)-2-hydroxyimino-3-[(4-methoxyphenyl)hydrazinylidene]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12(19-20-14-8-10-15(24-2)11-9-14)16(21-23)17(22)18-13-6-4-3-5-7-13/h3-11,20,23H,1-2H3,(H,18,22)/b19-12+,21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGGDJJSBCFUIK-VUSHSRTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)OC)C(=NO)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)OC)/C(=N/O)/C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate carbonyl compound to form the hydrazone intermediate.
Oxime formation: The hydrazone intermediate is then reacted with hydroxylamine to introduce the oxime functional group.
Coupling with N-phenylbutanamide: The final step involves coupling the oxime-hydrazone intermediate with N-phenylbutanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The hydrazone group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The oxime and hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several classes of hydrazones, hydroxamic acids, and triazoles. Below is a comparative analysis of its key features against analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations
This contrasts with sulfonyl- or halogen-substituted triazoles, which exhibit lower solubility due to electron-withdrawing groups . The absence of a C=S group (present in triazole derivatives ) in the target compound may reduce tautomeric complexity compared to thione-containing analogs.
Tautomerism and Stability Hydrazono and hydroxyimino groups in the target compound likely participate in keto-enol tautomerism, similar to azo compounds studied via DFT methods . However, spectral confirmation (e.g., absence of νS–H in IR) is required to validate this . In contrast, triazole derivatives (e.g., ) exist predominantly in the thione tautomeric form, as evidenced by IR bands at 1247–1255 cm⁻¹ (νC=S) and absence of νS–H .
Biological Activity Implications While biological data for the target compound are unavailable, structurally related hydroxamic acids (e.g., ) and hydrazones (e.g., ) exhibit antioxidant and antimicrobial activities.
Synthetic Challenges
- Synthesis of the target compound may require controlled conditions to avoid competing N-alkylation (observed in triazole derivatives ). Reflux in basic media, as used for S-alkylated triazoles , could be applicable.
Biological Activity
The compound 2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Hydrazone Linkage : The presence of a hydrazone linkage contributes to its biological activity.
- Methoxy Group : The 4-methoxyphenyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that hydrazone derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 20 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Antioxidant Activity
The antioxidant properties of hydrazones are attributed to their ability to scavenge free radicals. In vitro studies have shown that these compounds can protect cells from oxidative stress, which is crucial for preventing cellular damage and associated diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Testing against various bacterial strains has indicated potential effectiveness, although further studies are required to quantify this activity.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Study on Hydrazone Derivatives
A comprehensive study published in a peer-reviewed journal examined a series of hydrazone derivatives, including those with methoxy substitutions. The findings highlighted that modifications at the phenyl ring significantly influenced the biological activity, particularly in anticancer assays.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression. These studies suggest a favorable interaction profile, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
